molecular formula C8H7BrN2 B1276476 3-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 866135-71-9

3-Bromo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1276476
CAS No.: 866135-71-9
M. Wt: 211.06 g/mol
InChI Key: MMZMYJJVBJHMLU-UHFFFAOYSA-N
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Description

3-Bromo-6-methylimidazo[1,2-a]pyridine (CAS: 866135-71-9) is a brominated heterocyclic compound with the molecular formula C₈H₇BrN₂. Key characteristics include:

  • Spectral Data: IR peaks at 2929, 1588, 1466, 1251, 1031, and 765 cm⁻¹, indicative of C-Br stretching and aromatic C-H vibrations .
  • NMR: $ ^1H $ NMR (CDCl₃) shows signals at δ 7.87 (s, 1H), 7.56 (s, 1H), 7.51 (d, J = 9.2 Hz, 1H), and 2.36 (s, 3H for methyl) .
  • Synthesis: Typically synthesized via cyclization of brominated pyridinamine derivatives with 1,3-dichloroacetone or analogous reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination. One common method involves the use of 2-aminopyridine and 2-bromoacetophenone in the presence of a base such as potassium carbonate in a polar solvent like ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[1,2-a]pyridine core, followed by bromination at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally friendly solvents and reagents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo reduction to form dihydroimidazo[1,2-a]pyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

  • Substituted imidazo[1,2-a]pyridine derivatives
  • Oxidized products such as aldehydes or carboxylic acids
  • Reduced dihydroimidazo[1,2-a]pyridine derivatives

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-6-methylimidazo[1,2-a]pyridine features a fused ring structure combining an imidazole and a pyridine moiety. Its molecular formula is C₉H₈BrN₃, with a molecular weight of approximately 228.08 g/mol. The presence of bromine and methyl groups at specific positions significantly influences its chemical reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : This compound is widely used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a ligand in coordination chemistry, facilitating the development of new materials with tailored properties.
  • Comparison with Similar Compounds :
    Compound NameStructural SimilarityUnique Features
    6-Bromoimidazo[1,2-a]pyridineLacks methyl group at 6-positionLess reactive
    3-Bromo-6-methylpyridazineDifferent core structureVaries in biological activity
    2,7-Dimethylimidazo[1,2-a]pyridineDifferent substitution patternUnique pharmacological properties

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit the growth of various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) .
  • Anticancer Properties : Studies have shown that this compound can modulate cellular processes by interacting with specific proteins and enzymes involved in cancer progression. It has demonstrated potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Medicine

  • Drug Development : The compound is being explored as a lead for developing new therapeutic agents targeting specific enzymes or receptors associated with diseases such as tuberculosis and cancer. Its structure-activity relationship (SAR) studies have revealed promising candidates with enhanced potency against drug-resistant strains .
  • Case Studies :
    • A study highlighted the efficacy of certain derivatives of imidazo[1,2-a]pyridine against Mtb, showing minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM .
    • Another investigation reported that modifications to the compound led to enhanced anti-TB activity with improved pharmacokinetic profiles suitable for clinical development .

Industry

  • Material Science : The compound is utilized in developing organic light-emitting diodes (OLEDs) and sensors due to its unique electronic properties. Its ability to form stable complexes makes it valuable in creating materials with specific optical characteristics .

Biochemical Mechanisms

This compound interacts with various biochemical pathways, influencing cellular signaling and metabolic processes. Notably, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it can alter gene expression related to cell cycle regulation and apoptosis.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding pocket. The exact molecular pathways involved depend on the specific biological target being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS: 886371-28-4)

  • Molecular Formula : C₇H₄BrClN₂.
  • Key Differences : Replacement of the methyl group with chlorine at position 6 increases electronegativity, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The chloro substituent also reduces steric hindrance compared to methyl .
  • Applications: Used as a precursor in antitrypanosomal agents due to enhanced electrophilicity at position 3 .

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS: 957120-41-1)

  • Molecular Formula : C₈H₈BrClN₂.
  • Key Differences : Bromine at position 8 instead of 3 shifts the electronic density toward the pyridine ring, affecting binding to biological targets like kinase inhibitors .
  • Pharmacokinetics : The hydrochloride salt improves aqueous solubility, a critical factor for in vivo efficacy .

6-Bromo-3-methylimidazo[1,2-a]pyridine (CID: 23537418)

  • Molecular Formula : C₈H₇BrN₂ (structural isomer).
  • Key Differences : Bromine and methyl groups swapped at positions 3 and 4. This positional isomerism impacts dipole moments and crystallinity, as evidenced by distinct melting points and solubility profiles .

Functional Group Modifications

3-Nitroimidazo[1,2-a]pyridine Derivatives

  • Example : 6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine.
  • Key Differences : Nitro groups enhance redox activity, making these compounds potent antiparasitic agents. However, they exhibit lower thermal stability compared to bromo/methyl analogs .

Sulfonylmethyl Derivatives (e.g., 2c)

  • Example: 4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol.
  • Key Differences : Sulfonyl groups increase hydrophilicity (logP reduction by ~1.5 units) and improve metabolic stability, critical for drug development .

Physicochemical Properties

Compound Molecular Formula logP (Predicted) Melting Point (°C) Solubility (mg/mL)
3-Bromo-6-methylimidazo[1,2-a]pyridine C₈H₇BrN₂ 2.1 85–90 0.15 (Water)
3-Bromo-6-chloroimidazo[1,2-a]pyridine C₇H₄BrClN₂ 2.4 120–125 0.08 (Water)
8-Bromo-6-methylimidazo[1,2-a]pyridine HCl C₈H₈BrClN₂ 1.8 >200 (dec.) 1.2 (Water)
6-Bromo-3-nitroimidazo[1,2-a]pyridine C₇H₄BrN₃O₂ 1.6 150–155 0.25 (DMSO)

Notes:

  • Methyl groups enhance lipophilicity (higher logP), whereas nitro/sulfonyl groups improve aqueous solubility .
  • Chloro substituents increase melting points due to stronger intermolecular halogen bonding .

Pharmacological and Industrial Relevance

  • Antikinetoplastid Activity: Nitroimidazo derivatives exhibit IC₅₀ values <1 μM against Trypanosoma brucei, whereas bromo/methyl analogs are less potent but more metabolically stable .
  • Kinase Inhibition : 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride shows promise in CDK2 inhibition (Ki = 0.2 μM) due to optimal steric fit in the ATP-binding pocket .
  • Material Science : Brominated imidazopyridines serve as ligands in phosphorescent OLEDs, where methyl groups suppress aggregation-induced quenching .

Biological Activity

3-Bromo-6-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique fused ring structure comprising an imidazole and pyridine moiety. Its molecular formula is C9H8BrN3C_9H_8BrN_3 with a molecular weight of approximately 228.08 g/mol. The bromine and methyl substituents play crucial roles in its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of 6-methylimidazo[1,2-a]pyridine : This method typically involves the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 3-position.
  • Cyclization reactions : Utilizing precursors like 2-aminopyridines and α-bromoketones can yield the desired product through cyclization processes.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit potent antimicrobial activities, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives demonstrate MIC values as low as 0.03μM0.03\,\mu M against Mtb H37Rv strains, suggesting strong inhibitory effects .

Anti-Tuberculosis Activity

A notable study highlighted the efficacy of this compound derivatives against both replicating and non-replicating forms of Mtb:

CompoundMIC (μM)Activity Type
This compound≤0.03Replicating
Other derivatives≤0.006Non-replicating

The compound's ability to target the mycobacterial electron transport chain enhances its therapeutic potential against tuberculosis .

Cytotoxicity Studies

In vitro cytotoxicity assessments against various cell lines (e.g., VERO and HeLa) have been conducted to evaluate the safety profile of this compound:

  • Selectivity Index : The selectivity index is critical in determining the therapeutic window. Compounds with high antimicrobial potency but low cytotoxicity are ideal candidates for further development.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of bromine at the 3-position significantly enhances antimicrobial activity compared to other halogen substitutions .
  • Positioning of Methyl Group : Variations in the position and nature of substituents on the imidazole ring can lead to substantial differences in potency against target pathogens .

Case Study 1: Development Against MDR-TB

A series of studies focused on developing imidazo[1,2-a]pyridine analogs for treating multidrug-resistant tuberculosis revealed that modifications to the core structure could yield compounds with improved efficacy. For example:

  • Compound Q203 : Showed an impressive reduction in bacterial load in an in vivo mouse model after treatment with doses ranging from 0.4mg/kg0.4\,mg/kg to 10.0mg/kg10.0\,mg/kg, achieving up to a 99.9% reduction in bacterial load over four weeks .

Case Study 2: Anti-Cancer Potential

Recent investigations into the anti-cancer properties of imidazo[1,2-a]pyridines have shown promise:

  • Inhibition of PI3Kα : Certain derivatives were evaluated for their ability to inhibit PI3Kα activity, which is crucial in cancer cell proliferation. Results indicated effective inhibition rates at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Bromo-6-methylimidazo[1,2-a]pyridine?

  • Methodology :

  • Bromination of Precursors : A common approach involves brominating 6-methylimidazo[1,2-a]pyridine using bromine in acetic acid under inert conditions. This method emphasizes controlling stoichiometry (1:1.2 molar ratio of substrate to Br₂) and reaction time (4–6 hours) to minimize di-brominated byproducts .
  • Cyclization Strategies : Alternate routes utilize α-bromo ketones reacting with 2-aminopyridine derivatives, followed by esterification or methylation. Solvents like ethanol or acetonitrile with potassium carbonate as a base optimize yields (~70–85%) .
    • Characterization : Confirm purity via HPLC and structural identity using 1H^1H/13C^{13}C NMR (e.g., methyl protons at δ 2.5–2.7 ppm, pyridine protons at δ 7.8–8.2 ppm) and HRMS .

Q. How do substituent positions (3-bromo, 6-methyl) influence the compound’s reactivity?

  • Electrophilic Substitution : The bromine at C3 deactivates the ring, directing further substitutions to C2 or C8 positions. Methyl at C6 enhances solubility in non-polar solvents and stabilizes intermediates via hyperconjugation .
  • Cross-Coupling Potential : The bromine enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), useful for functionalizing the core structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress di-bromination during synthesis?

  • Key Variables :

  • Temperature : Lower temperatures (0–5°C) reduce electrophilic bromination side reactions.
  • Solvent Choice : Acetic acid vs. DCM affects reaction kinetics; acetic acid slows bromine diffusion, favoring mono-substitution .
  • Stoichiometry : Substrate-to-Br₂ ratios >1:1.5 increase di-bromination risk.
    • Monitoring : Use TLC (hexane:EtOAc 7:3) or in-situ UV-Vis spectroscopy to track progress .

Q. What computational tools predict the bioactivity of this compound derivatives?

  • QSAR Modeling : Leverage datasets of imidazo[1,2-a]pyridines with anti-TB or anticancer activity (e.g., PubChem AID 1259361) to train models. Focus on descriptors like LogP, polar surface area, and halogen bond propensity .
  • Docking Studies : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human kinase targets (e.g., EGFR). The bromine’s hydrophobic interactions and methyl’s steric effects are critical .

Q. How to resolve contradictions in reported biological activities across structural analogs?

  • Case Study : While 6-Bromo-2-methylimidazo[1,2-a]pyridine shows anti-TB activity (MIC = 0.5 µg/mL), 3-Bromo-5-CF₃ analogs lack efficacy.

  • Hypothesis : The methyl group at C6 enhances membrane permeability, whereas CF₃ at C5 disrupts target binding.
  • Validation : Synthesize methyl/CF₃ hybrid analogs and test permeability (PAMPA assay) vs. target inhibition (IC₅₀) .

Q. Data Analysis & Methodological Challenges

Q. What spectroscopic techniques differentiate regioisomers (e.g., 3-bromo vs. 6-bromo)?

  • NMR :

  • 1H^1H: Pyridine protons adjacent to bromine (C3) deshield to δ 8.3–8.5 ppm vs. δ 7.9–8.1 ppm for C6-bromo isomers.
  • 13C^{13}C: Brominated carbons show distinct 1JCBr^1J_{C-Br} coupling (~40–50 Hz) in DEPT-135 .
    • Mass Spectrometry : HRMS fragments (e.g., loss of Br• or CH₃•) distinguish substitution patterns .

Q. How to design SAR studies for imidazo[1,2-a]pyridines targeting antimicrobial activity?

  • Strategy :

Core Modifications : Vary halogens (Br, Cl, I) at C3 and alkyl/aryl groups at C2.

Functionalization : Introduce polar groups (e.g., -NH₂, -OH) via cross-coupling to enhance solubility.

Properties

IUPAC Name

3-bromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMYJJVBJHMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413981
Record name 3-bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-71-9
Record name 3-bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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